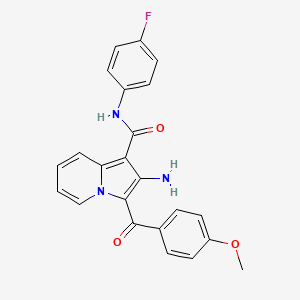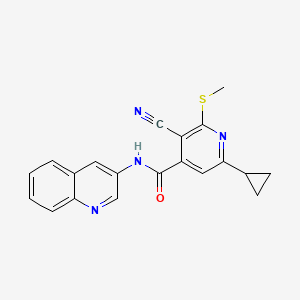
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide, also known as CYC-116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. CYC-116 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide inhibits Aurora kinase A and B, which are critical regulators of cell division. Aurora kinase A is involved in the formation of the mitotic spindle, while Aurora kinase B is involved in the separation of chromosomes during cell division. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide with other anti-cancer agents. Another area of interest is the investigation of the potential use of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide in the treatment of other diseases, such as neurodegenerative disorders. Finally, further research is needed to determine the safety and efficacy of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide involves several steps. The first step is the reaction of quinoline-3-carboxaldehyde with 2-chloro-6-cyclopropylpyridine to form 3-cyano-6-cyclopropyl-2-(quinolin-3-yl)pyridine. This compound is then reacted with thioacetamide to form 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine. Finally, this compound is reacted with 4-bromo-1,2,3,4-tetrahydroisoquinoline to form 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, colon, and pancreatic cancer cells. In vivo studies have also shown that 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-quinolin-3-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-26-20-16(10-21)15(9-18(24-20)12-6-7-12)19(25)23-14-8-13-4-2-3-5-17(13)22-11-14/h2-5,8-9,11-12H,6-7H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMIPRDZWQWBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=CC4=CC=CC=C4N=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(quinolin-3-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

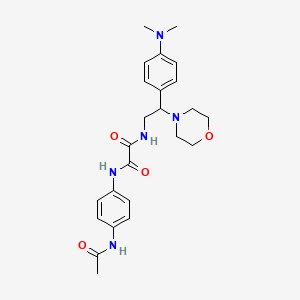

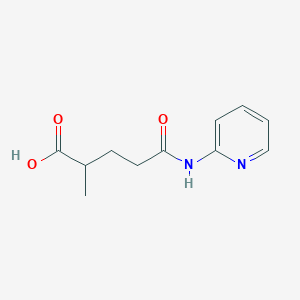

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)
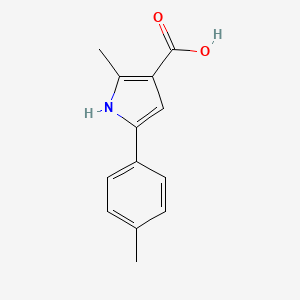
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)
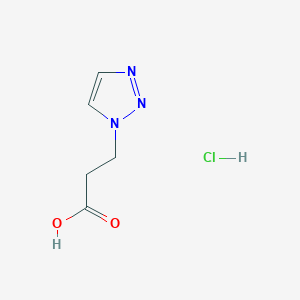
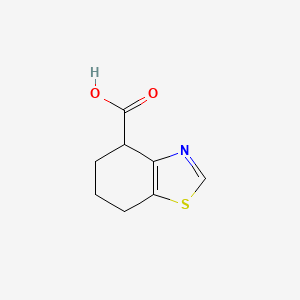
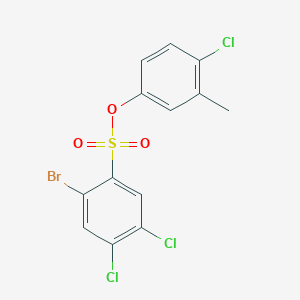
![(Z)-methyl 2-(6-methoxy-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2356210.png)
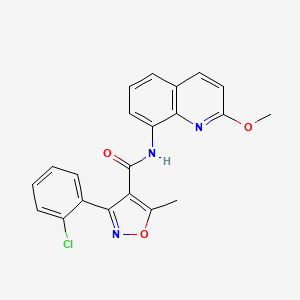
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
